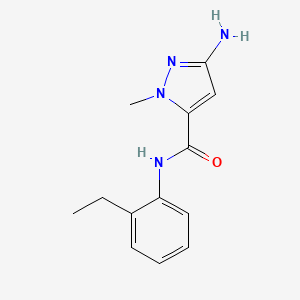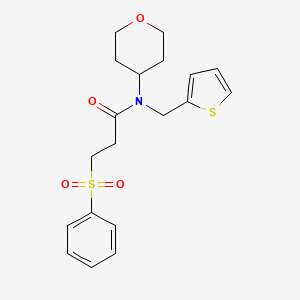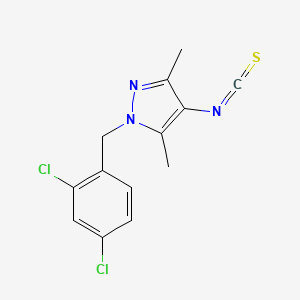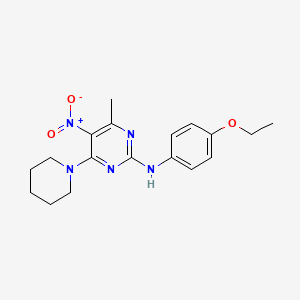
4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known as ETP-101, is a small molecule inhibitor that has been developed for the treatment of chronic pain. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The scientific research applications of 4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide are deeply rooted in its synthesis and biological activity exploration. This compound belongs to a broad class of chemicals explored for their potential in treating various diseases, including their roles as anti-inflammatory, analgesic agents, and antimicrobial activities.
Synthesis of Novel Compounds : A study by Abu-Hashem, Al-Hussain, and Zaki (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds show promise as cyclooxygenase inhibitors, highlighting their potential in medical applications Abu‐Hashem et al., 2020.
Palladium-Catalyzed Aminocarbonylation : Takács and colleagues (2014) explored the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, a method that could be applied in the synthesis of complex amides, including those related to this compound. This process is crucial for constructing a wide range of biologically active compounds Takács et al., 2014.
Antibacterial and Antifungal Activities : Vasu, Nirmala, Chopra, Mohan, and Saravanan (2005) demonstrated the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives. Such research underscores the antimicrobial potential of compounds within the same chemical family as this compound Vasu et al., 2005.
Antimicrobial Activity of Novel Compounds : Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, and Karaoglu (2012) reported on the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives. Their findings contribute to understanding the antimicrobial properties of structurally similar compounds, providing insights into potential applications Fandaklı et al., 2012.
Serotonin Receptors and Alzheimer's Disease : Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, and Phelps (2006) used a selective serotonin 1A molecular imaging probe in studies on Alzheimer's disease patients. This research highlights the broader potential of chemically related compounds in neurological applications Kepe et al., 2006.
Propiedades
IUPAC Name |
4-[[(2-ethylsulfanylbenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-3-30-21-11-7-4-8-18(21)22(27)24-16-17-12-14-26(15-13-17)23(28)25-19-9-5-6-10-20(19)29-2/h4-11,17H,3,12-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWFYJOUAOVAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B2443357.png)
![1-(benzo[d]oxazol-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2443358.png)


![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)

![N~3~-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2443370.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2443374.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)